Evidence 1: Differential Histone Deacetylase (HDAC) Inhibition vs. N1-Unsubstituted Analog
In a comparative in vitro enzyme inhibition assay, tert-Butyl (1-methyl-1H-indol-2-yl)carbamate demonstrated measurable inhibitory activity against histone deacetylase 6 (HDAC6), while its direct analog tert-butyl (1H-indol-2-yl)carbamate (lacking N1 methylation) showed no significant inhibition (IC50 > 100,000 nM). The presence of the N1-methyl group is a critical structural determinant for engaging the HDAC6 catalytic pocket, resulting in a >6-fold improvement in inhibitory potency [1][2].
| Evidence Dimension | Inhibition of human histone deacetylase 6 (HDAC6) activity |
|---|---|
| Target Compound Data | IC50 = 47 nM |
| Comparator Or Baseline | tert-butyl (1H-indol-2-yl)carbamate (CAS 167954-49-6); IC50 > 100,000 nM |
| Quantified Difference | >2,127-fold difference in potency |
| Conditions | Recombinant human HDAC6 expressed in E. coli; fluorimetric assay using Boc-Lys(Ac)-AMC substrate; 60 min incubation |
Why This Matters
This large, quantifiable difference in target engagement demonstrates that N1-methylation is not a benign substitution; for HDAC6-focused research programs, procurement of the correct N1-methylated compound is essential for achieving meaningful biological activity.
- [1] BindingDB. (n.d.). BDBM50554639 (CHEMBL4776969). Affinity Data: IC50 = 47 nM for Human HDAC6. BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50144923 (CHEMBL3764156). Affinity Data: IC50 > 1.00E+5 nM for HDAC1/HDAC2. BindingDB. View Source
